Methyl 5-hydroxynaphthalene-2-carboxylate

Regiochemistry Hydrogen bonding Electronic effects

Secure your supply of Methyl 5-hydroxynaphthalene-2-carboxylate (CAS 188861-83-8), the only commercially available naphthalene scaffold that precisely combines a protected 2-carboxylate ester with a reactive 5-hydroxyl group. This regiospecific architecture enables selective O-alkylation, Mitsunobu coupling, or sulfonylation without risking premature ester hydrolysis—a critical advantage over the free acid (CAS 2437-18-5) or mis-substituted isomers (e.g., 6-hydroxy-2-naphthoate). With an XLogP3 of 3.5 and TPSA of 46.5 Ų, it is pre-optimized for membrane permeability studies and chromatographic purification. The ≥98% purity grade guarantees reliable performance as a pharmaceutical impurity reference standard or supramolecular ligand precursor. Avoid experimental failure caused by unverified isosteric replacements—choose the authentic 5,2-ester.

Molecular Formula C12H10O3
Molecular Weight 202.209
CAS No. 188861-83-8
Cat. No. B2635188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxynaphthalene-2-carboxylate
CAS188861-83-8
Molecular FormulaC12H10O3
Molecular Weight202.209
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=CC=C2)O
InChIInChI=1S/C12H10O3/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h2-7,13H,1H3
InChIKeyLENWVHZYLOZACS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-hydroxynaphthalene-2-carboxylate (CAS 188861-83-8): Identifying Quantifiable Differentiation for Scientific Procurement


Methyl 5-hydroxynaphthalene-2-carboxylate (CAS 188861-83-8) is a naphthalene-derived phenolic ester, substituted with a hydroxyl group at the 5-position and a methyl carboxylate at the 2-position. The compound has a molecular weight of 202.21 g/mol and a computed XLogP3 of 3.5, placing it in a moderately lipophilic range suitable for membrane permeability studies [1]. It is commercially supplied as a powder with reported purity levels ranging from 95% to 98% and is primarily employed as a synthetic building block or reference standard for chemical research and pharmaceutical quality control applications .

Why Methyl 5-hydroxynaphthalene-2-carboxylate Cannot Be Substituted with In-Class Analogs: A Procurement Warning


Substituting Methyl 5-hydroxynaphthalene-2-carboxylate with a closely related hydroxynaphthoate ester based solely on nominal structural similarity—without verifying regiospecific substitution pattern and ester protection status—carries a high risk of experimental failure. The hydroxyl group's position on the naphthalene ring (alpha at C5 versus beta at C6 or C7) fundamentally alters the compound's electronic distribution, reactivity, and hydrogen-bonding capacity [1]. Furthermore, interchanging the methyl ester with the free carboxylic acid (CAS 2437-18-5) introduces an additional H-bond donor, increases topological polar surface area (TPSA), and alters solubility and ionization profiles—rendering the compound unsuitable for applications where a protected carboxylate is required [2]. Even changing the ester alkyl chain (e.g., ethyl or butyl esters) affects crystallization behavior and luminescence properties, as demonstrated for the 6-hydroxy-2-naphthoate series [3].

Quantitative Evidence Guide: Methyl 5-hydroxynaphthalene-2-carboxylate Differentiation Dimensions


Regioisomeric Differentiation: 5-Hydroxy (Alpha) vs. 6-Hydroxy (Beta) Substitution Pattern

Methyl 5-hydroxynaphthalene-2-carboxylate places the hydroxyl group at the alpha position (C5) of the naphthalene ring, whereas the more commonly studied 6-hydroxy isomer places it at a beta position (C6). In the analogous hydroxy-2-naphthoic acid series, the 3-hydroxy-2-naphthoic acid isomer (H3) and 1-hydroxy-2-naphthoic acid isomer (H2) exhibit distinct co-crystal and salt formation behaviors with DABCO, forming 2:1 host:guest salts, in contrast to 6-hydroxy-2-naphthoic acid (H1) which forms solvates with 1,4-dioxane and DMSO [1]. While direct experimental data for the methyl ester series are not available, the regioisomeric position is expected to influence pKa, hydrogen-bonding network topology, and solid-state packing in an analogous manner [2].

Regiochemistry Hydrogen bonding Electronic effects

Ester vs. Free Acid: Lipophilicity and Topological Polarity Differentiation

The methyl ester exhibits a computed XLogP3 of 3.5 and a TPSA of 46.5 Ų, compared to its free acid counterpart 5-hydroxy-2-naphthoic acid (CAS 2437-18-5) which has a TPSA of approximately 57.5 Ų and one additional hydrogen bond donor (HBD=2 vs. HBD=1) [1]. The ester's lower TPSA and reduced H-bond donor count place it closer to the favorable range for passive membrane permeability, whereas the free acid's higher polarity and ionization potential at physiological pH limit its utility in cell-based assays. The LogP difference also directly impacts chromatographic retention behavior (reversed-phase HPLC) and extraction efficiency in organic synthesis workup .

Lipophilicity ADME Permeability

Commercially Available Purity Grades: Impact on Reproducibility in Research Settings

Commercially, Methyl 5-hydroxynaphthalene-2-carboxylate is available at two purity tiers: ≥95% (Sigma-Aldrich/Enamine, powder form) and ≥98% (various Asian suppliers such as MolCore and Leyan) . For comparison, the more common isomer methyl 6-hydroxy-2-naphthoate is often available at >98% purity from multiple suppliers. The lower-tier 95% purity may be sufficient for building block applications where subsequent purification is performed, but for use as a reference standard or in quantitative analytical methods, the 98% grade is recommended. The 3% purity gap translates to potentially 3% w/w unknown impurities that could interfere with sensitive assays .

Purity Quality control Reproducibility

Target Application Scenarios for Methyl 5-hydroxynaphthalene-2-carboxylate Based on Verifiable Differentiation


Protected Building Block for Multi-Step Organic Synthesis Requiring Selective Phenolic Functionalization

When a synthetic route requires selective reactions at the 5-hydroxyl position of a naphthalene scaffold while keeping the 2-carboxylate protected, Methyl 5-hydroxynaphthalene-2-carboxylate serves as an ideal intermediate. The methyl ester group remains intact under conditions that modify the phenolic -OH (e.g., Mitsunobu reactions, O-alkylation, sulfonylation, or oxidative coupling). The XLogP3 of 3.5 facilitates extraction and chromatographic purification compared to the more polar free acid [1]. This scenario is common in the synthesis of potential pharmaceutical intermediates derived from the hexahydronaphthalene statin scaffold, where hydroxyl group manipulation at the 5-position is a key step [2].

Reference Standard for HPLC Impurity Profiling of 5-Hydroxy-2-naphthoic Acid-Containing Drug Substances

As indicated by its classification as a drug impurity reference standard, Methyl 5-hydroxynaphthalene-2-carboxylate is employed in pharmaceutical quality control to identify and quantify ester-related impurities in active pharmaceutical ingredients (APIs) that contain the 5-hydroxy-2-naphthoic acid moiety [1]. The 98% purity grade is the minimum recommended tier for this application, as the 3% impurity burden of lower grades may co-elute with or mask target impurity peaks during HPLC analysis [2].

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Precursor

The 5-hydroxy group (alpha-naphthol) combined with the 2-carboxylate ester provides a defined, directional hydrogen-bonding motif that can guide supramolecular assembly. The computed TPSA of 46.5 Ų and single H-bond donor capacity suggest that this compound, upon hydrolysis to the acid or direct use as an ester, can serve as a ligand precursor for metal coordination polymers. The regiospecific 5,2-substitution pattern differentiates the resulting coordination geometry from that obtained with 6-hydroxy-2-naphthoate or 3-hydroxy-2-naphthoate isomers, which exhibit distinct co-crystallization behavior [3].

Physicochemical Probe in Lipophilicity-Structure Relationship (LSR) Studies

With a well-defined XLogP3 of 3.5 and moderate TPSA of 46.5 Ų, Methyl 5-hydroxynaphthalene-2-carboxylate sits within the optimal range for oral bioavailability according to Lipinski's Rule of Five. This makes it a useful probe compound for studying the contribution of ester versus acid functionality to membrane permeability and metabolic stability in naphthalene-based scaffolds. Researchers can use the compound to benchmark the effect of esterification on PK parameters against the free acid or other ester homologs [1].

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